molecular formula C7H10ClNO4S B2918449 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride CAS No. 2174002-19-6

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Cat. No.: B2918449
CAS No.: 2174002-19-6
M. Wt: 239.67
InChI Key: VCECHDDWOXQNRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-cyanooxolane with ethane-1-sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, also known as this compound, has the molecular formula C7H10ClNO4SC_7H_{10}ClNO_4S . It is identified by the CAS number 2174002-19-6 . Information on the specific applications of this compound is limited, but a review of related patents and chemical properties provides some insight into its potential uses.

Chemical Properties and Structure

This compound has a molecular weight of 239.67 g/mol . The compound contains a cyano group, an oxolane ring, and a sulfonyl chloride moiety . These functional groups suggest it may be used as a chemical intermediate in the synthesis of various organic compounds .

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the presence of similar chemical moieties in patented compounds suggests potential uses in pharmaceutical research:

  • DGAT2 Inhibitors: Patents describe compounds with dioxothiolan groups that act as DGAT2 inhibitors . It is plausible that this compound could be a building block in synthesizing similar inhibitors .
  • 2-aminoquinzaoline derivatives as lrrk2 inhibitors: Patents include the use of cyclopentyl and tert-butyl groups in 2-aminoquinzaoline derivatives, which act as LRRK2 inhibitors . These inhibitors are relevant to diseases such as leukemia, rheumatoid arthritis, and cancers, suggesting that this compound may be relevant in creating related compounds .
  • Gel formation: Sulfonyl chlorides can be used as gelling agents . One patent describes a gelling agent that, after adding a catalyst, gels in a controlled time frame and is resistant to various solvents and fungal attacks . Therefore, this compound may have applications in creating gels for specific industrial applications .

Safety and Hazards

Information on the safety and hazards of this compound can be found in the Material Safety Data Sheet (MSDS) available from suppliers like Enamine .

Mechanism of Action

The mechanism of action of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties .

Comparison with Similar Compounds

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds such as:

    Methanesulfonyl chloride: Known for its use in organic synthesis as a sulfonylating agent.

    Benzenesulfonyl chloride: Commonly used in the synthesis of sulfonamides and other organic compounds.

    Tosyl chloride (p-toluenesulfonyl chloride):

The uniqueness of this compound lies in its cyanooxolane moiety, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .

Biological Activity

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in biological applications. Its unique structure, featuring a cyanooxolane moiety, allows it to engage in various chemical reactions and biological interactions. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₇H₈ClO₃S
  • Molecular Weight : 203.65 g/mol
  • SMILES Notation : C1CC(COC1)CCS(=O)(=O)Cl
  • InChI Key : NVTPDZBZTJLKSZ-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly reactive. This reactivity facilitates the formation of covalent bonds with nucleophiles, leading to the synthesis of diverse chemical entities. The compound can undergo:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride can be replaced by various nucleophiles, which is critical in drug development and biochemical assays.
  • Hydrolysis : In aqueous environments, it hydrolyzes to form the corresponding sulfonic acid, which may exhibit distinct biological properties.

1. Biochemical Assays

This compound has been utilized in developing biochemical assays due to its ability to modify proteins and other biomolecules. This modification can enhance assay sensitivity and specificity.

2. Drug Development

The compound's structural characteristics make it a valuable precursor in synthesizing pharmaceutical agents. It has been studied for potential applications in targeting specific enzymes or receptors within biological systems.

3. Chemical Synthesis

Due to its versatile reactivity, it serves as a reagent in organic synthesis, enabling the creation of complex organic molecules that may have therapeutic applications.

Case Study 1: Synthesis of Novel Compounds

Research has demonstrated that this compound can be used to synthesize novel tetrahydroindazole derivatives, which show promise as DGAT2 inhibitors—important targets in metabolic disorders like obesity and diabetes .

Case Study 2: Protein Modification

In a study investigating protein modification techniques, this compound was shown to effectively modify lysine residues in proteins, enhancing their stability and activity in various assays .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar sulfonyl chlorides:

Compound NameKey ApplicationsUnique Features
Methanesulfonyl chlorideOrganic synthesisSimple structure, widely used
Benzenesulfonyl chlorideSynthesis of sulfonamidesAromatic ring enhances reactivity
Tosyl chlorideSynthesis of amines and alcoholsStable and versatile
This compound Biochemical assays; drug developmentCyanooxolane moiety enhances reactivity

Properties

IUPAC Name

2-(3-cyanooxolan-3-yl)oxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCECHDDWOXQNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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